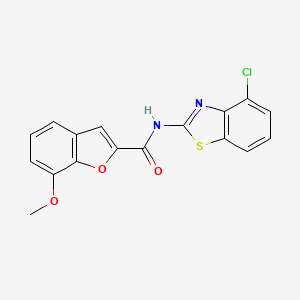

N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

Description

N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that features a benzothiazole ring, a benzofuran ring, and a carboxamide group

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O3S/c1-22-11-6-2-4-9-8-12(23-15(9)11)16(21)20-17-19-14-10(18)5-3-7-13(14)24-17/h2-8H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUMLBLDXKFYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chlorobenzoic acid, under acidic conditions.

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized by the cyclization of a suitable phenol derivative with an aldehyde or ketone under basic conditions.

Coupling Reaction: The benzothiazole and benzofuran intermediates are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

Reduction: The compound can be reduced using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form corresponding reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or benzofuran rings are replaced with other groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Research: The compound is used as a tool in biological research to study its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(4-chloro-1,3-benzothiazol-2-yl)nicotinamide: Similar structure but with a nicotinamide group instead of a benzofuran ring.

N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide: Similar structure but with a thiophene ring instead of a benzofuran ring.

N-{[(4-chloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-3,4-dimethoxybenzamide: Similar structure but with a dimethoxybenzamide group instead of a benzofuran ring.

Uniqueness

N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide is unique due to the presence of both benzothiazole and benzofuran rings, which confer distinct chemical and biological properties. This combination of structural features makes the compound a valuable tool in various scientific research applications.

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H12ClN2O3S

- Molecular Weight : 336.79 g/mol

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of benzothiazole significantly inhibited tumor growth in xenograft models, suggesting a potential for clinical application in oncology .

Enzyme Inhibition

This compound has shown promising activity as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of Alzheimer's disease. The compound demonstrated IC50 values comparable to known inhibitors, indicating its potential as a multitarget-directed ligand .

| Enzyme | IC50 (μM) | Comparison |

|---|---|---|

| AChE | 0.62 | Comparable to Rivastigmine |

| BuChE | 0.35 | More effective than Curcumin |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have reported that benzothiazole derivatives can disrupt bacterial cell membranes and inhibit biofilm formation, making them candidates for antibiotic development .

Study 1: Anticancer Efficacy

In vitro studies conducted on breast cancer cell lines demonstrated that this compound induced apoptosis through the mitochondrial pathway. The study found that treatment led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins, confirming its role in promoting cancer cell death .

Study 2: Neuroprotective Effects

A recent study evaluated the neuroprotective effects of the compound in models of neurodegeneration. The results indicated significant reductions in oxidative stress markers and inflammation in neuronal cells treated with the compound, suggesting its potential use in neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting key enzymes involved in neurotransmission and cancer progression.

- Apoptosis Induction : Triggering intrinsic apoptotic pathways leading to cancer cell death.

- Antioxidant Activity : Reducing oxidative stress which is pivotal in both cancer progression and neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.